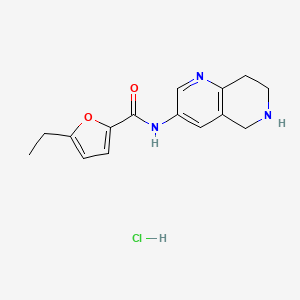![molecular formula C12H19NO3 B7641261 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7641261.png)
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid, also known as CPP-115, is a derivative of vigabatrin, an antiepileptic drug. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been linked to various neurological disorders. CPP-115 has shown promising results in preclinical studies as a potential treatment for epilepsy, addiction, and other neurological disorders.
作用机制
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This leads to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.
实验室实验的优点和局限性
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. This compound has also been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models, which makes it a promising candidate for drug development. However, this compound has some limitations as a research tool. It has poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, its effects on other enzymes and neurotransmitters in the brain are not well understood, which makes it difficult to interpret its effects on neuronal activity.
未来方向
There are several future directions for research on 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. This could lead to the development of more effective treatments for epilepsy, addiction, and other neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitters and enzymes in the brain. This could provide a better understanding of its mechanism of action and potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. If successful, this compound could become a valuable treatment option for epilepsy, addiction, and other neurological disorders.
合成方法
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid can be synthesized from vigabatrin via a series of chemical reactions. The first step involves the protection of the amino group in vigabatrin with a tert-butoxycarbonyl (Boc) group. The resulting compound is then treated with cyclopropylmethyl bromide to introduce the cyclopropylcyclopropane moiety. The Boc group is then removed, and the resulting compound is treated with N,N'-carbonyldiimidazole (CDI) to introduce the pentanoic acid moiety. The final product is obtained after purification by column chromatography.
科学研究应用
5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has been extensively studied in preclinical models of epilepsy, addiction, and other neurological disorders. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.
属性
IUPAC Name |
5-[(2-cyclopropylcyclopropanecarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(15)3-1-2-6-13-12(16)10-7-9(10)8-4-5-8/h8-10H,1-7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROVRJWVBIBZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyclopentyl-[(1-methyl-3-phenylpyrazol-4-yl)methyl]amino]acetamide](/img/structure/B7641180.png)
![2-Amino-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7641187.png)
![2,2,5,5-tetramethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7641192.png)
![N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide](/img/structure/B7641194.png)
![1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7641206.png)
![N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide](/img/structure/B7641211.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B7641213.png)
![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)

![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)